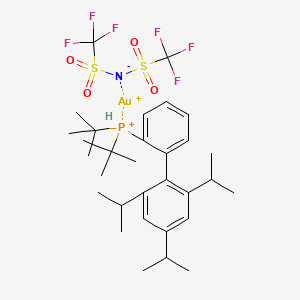
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide anion, making it a valuable reagent in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Preparation of the Ligand: The ligand, 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl, is synthesized by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent.
Formation of the Gold Complex: The ligand is then reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), in the presence of a base like potassium carbonate.
Industrial Production Methods
While the synthesis described above is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is primarily used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: It facilitates the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
Cycloaddition Reactions: It acts as a catalyst in [2+2] cycloaddition reactions of terminal arylalkynes with substituted alkenes to form functionalized cyclobutenes.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include aryl halides, alkynes, alkenes, and various nucleophiles.
Major Products
The major products formed from reactions catalyzed by this compound include functionalized cyclobutenes, biaryl compounds, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It enhances the reactivity of palladium catalysis, making it valuable for the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine
While its primary applications are in chemistry, the compound’s catalytic properties may also be explored in biological and medicinal chemistry for the synthesis of complex molecules and potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to catalyze various reactions efficiently makes it a valuable tool in large-scale chemical manufacturing .
Mécanisme D'action
The mechanism by which (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the coordination of the gold(I) center to the phosphine ligand. This coordination activates the gold center, allowing it to facilitate the formation and breaking of chemical bonds in the substrate molecules. The bis(trifluoromethanesulfonyl)imide anion helps stabilize the gold complex and enhances its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(dimethyl sulfide)gold(I): Another gold(I) complex used in catalysis.
Chloro[2-di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine]gold(I): A similar compound with a different anion.
BisPhePhos XD gold(I) chloride: A gold(I) complex with a different ligand structure.
Uniqueness
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic reactions. The presence of the bis(trifluoromethanesulfonyl)imide anion further distinguishes it from other gold(I) complexes by enhancing its solubility and catalytic efficiency .
Propriétés
Formule moléculaire |
C31H46AuF6NO4PS2+ |
|---|---|
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
Clé InChI |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



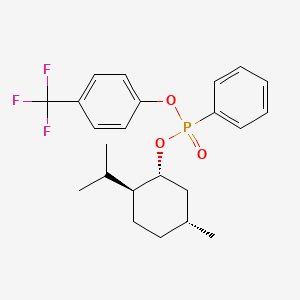
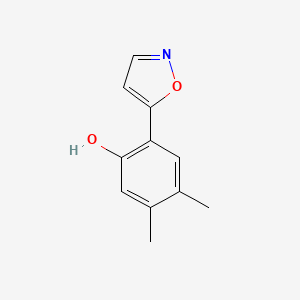

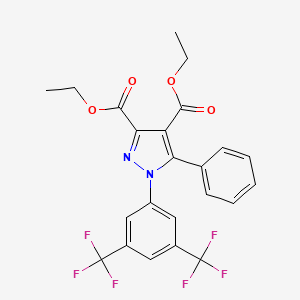
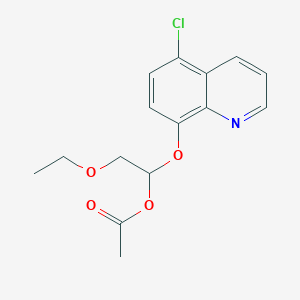
![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
